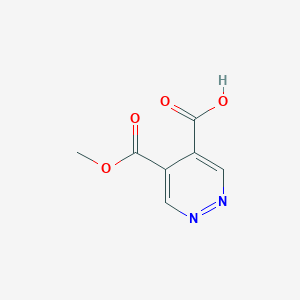
4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4BrCl2NO and a molecular weight of 268.92 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and a hydroxy group attached to a benzimidoyl chloride core. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Métodos De Preparación
The synthesis of 4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 4-bromo-3-chloroaniline with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include solvents like dichloromethane or chloroform and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride include:
4-Bromo-3-chloroaniline: Lacks the hydroxy and imidoyl chloride groups, making it less reactive.
4-Chloro-N-hydroxybenzenecarboximidoyl chloride: Similar structure but without the bromine atom.
4-Bromo-N-hydroxybenzenecarboximidoyl chloride: Similar structure but without the chlorine atom. The uniqueness of this compound lies in its combination of bromine, chlorine, and hydroxy groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C7H4BrCl2NO |
|---|---|
Peso molecular |
268.92 g/mol |
Nombre IUPAC |
4-bromo-3-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4BrCl2NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H |
Clave InChI |
JHTMCMFFASXKSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=NO)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)

![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)



![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)

